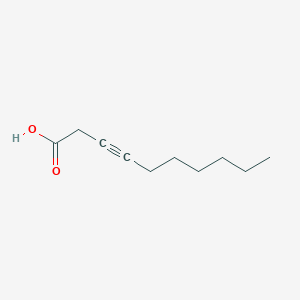
3-Decynoic acid
Cat. No. B8569171
Key on ui cas rn:
27007-78-9
M. Wt: 168.23 g/mol
InChI Key: KIZIQHLTPZNNRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04971997
Procedure details


To 6.8 g (70 mmol) of 3-butynoic acid dissolved in 150 ml of 1:1 tetrahydrofuran (THF):hexamethyl phosphoric triamide (HMPA) and cooled to -20° C. is added via syringe a solution of n-butyl lithium in hexane (1.6N, 2 equiv). The mixture was allowed to warm to 0° C. The mixture is stirred for 30 minutes at this temperature and then 150g (1.1 equiv) of 1-iodohexane is added dropwise as a solution in 20 ml of THF. The mixture is allowed to warm to room temperature and then is partitioned between ether and water. The aqueous layer is acidified with 3N H2SO4 and extracted with ether. The combined organic extracts are washed with brine and dried (Na2SO4). Evaporation of the volatiles in vacuo and chromatography of the crude on silica gel (ethyl acetate/hexane/acetic acid; 10:90:0.1) affords 4.5 g of pure 3-decynoic acid.





[Compound]
Name
150g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three




Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH2:2][C:3]#[CH:4].C([Li])CCC.[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17].ICCCCCC>O1CCCC1.CN(C)P(=O)(N(C)C)N(C)C>[C:1]([OH:6])(=[O:5])[CH2:2][C:3]#[C:4][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Three
[Compound]
|
Name
|
150g
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ICCCCCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 30 minutes at this temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is partitioned between ether and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the volatiles in vacuo and chromatography of the crude on silica gel (ethyl acetate/hexane/acetic acid; 10:90:0.1)
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC#CCCCCCC)(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
